molecular formula C9H20N2O B12119050 Acetamide, N-hexyl-2-(methylamino)- CAS No. 102638-50-6

Acetamide, N-hexyl-2-(methylamino)-

Cat. No.: B12119050
CAS No.: 102638-50-6
M. Wt: 172.27 g/mol
InChI Key: RPQBHDFVPFBOFK-UHFFFAOYSA-N
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Description

Acetamide, N-hexyl-2-(methylamino)- is an organic compound with the molecular formula C9H20N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a hexyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-hexyl-2-(methylamino)- can be achieved through several methods. One common approach involves the reaction of hexylamine with methyl isocyanate, followed by the addition of acetic anhydride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-hexyl-2-(methylamino)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-hexyl-2-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-hexyl-2-(methylamino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-hexyl-2-(methylamino)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-methyl-: Similar structure but with a methyl group instead of a hexyl group.

    Acetamide, N-ethyl-: Contains an ethyl group instead of a hexyl group.

    Acetamide, N-propyl-: Features a propyl group in place of the hexyl group.

Uniqueness

Acetamide, N-hexyl-2-(methylamino)- is unique due to the presence of both a hexyl group and a methylamino group, which can impart distinct chemical and physical properties compared to its analogs

Properties

CAS No.

102638-50-6

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-hexyl-2-(methylamino)acetamide

InChI

InChI=1S/C9H20N2O/c1-3-4-5-6-7-11-9(12)8-10-2/h10H,3-8H2,1-2H3,(H,11,12)

InChI Key

RPQBHDFVPFBOFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CNC

Origin of Product

United States

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